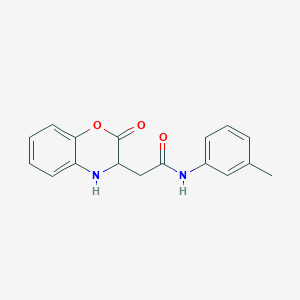![molecular formula C14H19N3O2S B4649299 N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4649299.png)
N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide
Descripción general
Descripción
N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide, also known as AMPT, is a chemical compound that has been widely studied for its potential application in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of neuroscience, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide involves the inhibition of dopamine beta-hydroxylase, which is responsible for the conversion of dopamine to norepinephrine. By inhibiting this enzyme, N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide leads to a decrease in norepinephrine levels and an increase in dopamine levels. This alteration in neurotransmitter levels can be used to study the effects of these neurotransmitters on various physiological and behavioral processes.
Biochemical and Physiological Effects:
N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide has been shown to have various biochemical and physiological effects, including alterations in neurotransmitter levels, changes in blood pressure and heart rate, and effects on mood and behavior. These effects make N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide a valuable tool for researchers in the fields of neuroscience and pharmacology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide in lab experiments is its ability to selectively inhibit dopamine beta-hydroxylase, allowing for the study of the effects of norepinephrine depletion on various physiological and behavioral processes. However, there are also some limitations to the use of N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide, including potential off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several future directions for research involving N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide, including the study of its effects on various physiological and behavioral processes, the development of new compounds that can selectively target dopamine beta-hydroxylase, and the investigation of its potential therapeutic applications in conditions such as hypertension and depression.
In conclusion, N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide, or N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide, is a valuable tool for researchers in the fields of neuroscience, pharmacology, and biochemistry. Its ability to selectively inhibit dopamine beta-hydroxylase makes it a useful compound for studying the effects of norepinephrine depletion on various physiological and behavioral processes. While there are some limitations to its use, the potential applications of N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide in scientific research are vast, and future studies are likely to shed further light on its mechanisms of action and therapeutic potential.
Aplicaciones Científicas De Investigación
N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide has been extensively studied for its potential application in scientific research. One of the most notable uses of N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide is in the study of the catecholamine system, which includes neurotransmitters such as dopamine, norepinephrine, and epinephrine. N-allyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide has been shown to inhibit the activity of dopamine beta-hydroxylase, an enzyme that is crucial for the synthesis of norepinephrine from dopamine. This inhibition leads to a decrease in norepinephrine levels, which can be used to study the physiological and behavioral effects of this neurotransmitter.
Propiedades
IUPAC Name |
1-[2-(2-methylphenoxy)propanoylamino]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-4-9-15-14(20)17-16-13(18)11(3)19-12-8-6-5-7-10(12)2/h4-8,11H,1,9H2,2-3H3,(H,16,18)(H2,15,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMCSXGIYKGAHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)NNC(=S)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-methylphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(acetylamino)phenyl]-2-(4-bromo-2-chlorophenoxy)acetamide](/img/structure/B4649221.png)
![1-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4649223.png)
![N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4649230.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chloro-2,5-dimethylbenzenesulfonamide](/img/structure/B4649236.png)

![5-tert-butyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4649243.png)
![4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]phenyl thiocyanate](/img/structure/B4649249.png)
![2-{[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4649253.png)
![1-ethyl-5-[1-(phenylsulfonyl)-2-pyrrolidinyl]-1H-pyrazole](/img/structure/B4649255.png)
![2-{1-(2-ethoxybenzyl)-4-[1-(2-fluorophenyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B4649263.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4649269.png)
![3-[(3-bromobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4649277.png)

![N-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4649307.png)